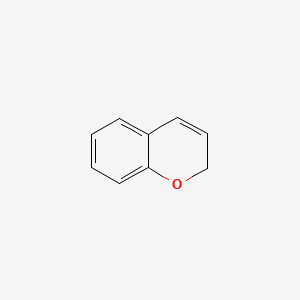

2H-Chromene

説明

特性

IUPAC Name |

2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNSBQPICQTCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180051 | |

| Record name | 1,2-Benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254-04-6 | |

| Record name | 2H-1-Benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzopyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BENZOPYRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U3W6XRV5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Properties of 2H-Chromene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold is a privileged heterocyclic motif found in a diverse array of natural products and synthetic molecules.[1][2] Its derivatives have garnered significant attention in medicinal chemistry and materials science due to their broad spectrum of biological activities and unique photophysical properties.[2][3] This technical guide provides an in-depth overview of the synthesis, properties, and experimental protocols related to this compound derivatives, tailored for professionals in research and drug development.

I. Synthesis of this compound Derivatives

The synthesis of the this compound core has been approached through various strategic routes, broadly categorized into the formation of the benzopyran ring via cyclization reactions and the functionalization of a pre-existing this compound structure.[1] Catalytic methodologies, including transition-metal catalysis, organocatalysis, and metal-free Brønsted and Lewis acid/base catalysis, have been extensively developed to improve efficiency and selectivity.[2][3]

A. Key Synthetic Strategies

1. Transition-Metal Catalyzed Synthesis: Various transition metals, including gold, palladium, rhodium, and iron, have been employed to catalyze the synthesis of 2H-chromenes.[2][4] Gold catalysts, such as Ph₃PAuNTf₂, are effective in the cyclization of propargyl aryl ethers to yield 2H-chromenes.[2] Rhodium(III)-catalyzed C–H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones provides an efficient route to this compound-3-carboxylic acids.[4]

2. Organocatalytic Synthesis: Organocatalysis offers a metal-free alternative for the synthesis of 2H-chromenes. L-proline and its derivatives have been successfully used to catalyze the asymmetric tandem oxa-Michael-Henry reaction between salicylaldehydes and nitroalkenes, affording chiral 3-nitro-2H-chromenes with excellent enantioselectivity.[5][6] Diethylamine has also been employed as an efficient organocatalyst in one-pot, three-component reactions for the synthesis of 2-amino-4H-chromenes.[7][8]

3. Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient synthesis of this compound derivatives.[7][9] This method often leads to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods.[9] It is particularly effective for multicomponent reactions used to generate libraries of chromene derivatives for biological screening.[9]

A general workflow for the synthesis and characterization of this compound derivatives is depicted below:

II. Properties of this compound Derivatives

This compound derivatives exhibit a wide range of physicochemical and biological properties, making them attractive candidates for various applications.

A. Physicochemical Properties

The physicochemical properties of 2H-chromenes, such as solubility and stability, are highly dependent on their substitution patterns. Spectroscopic techniques are crucial for the structural elucidation of these compounds.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.[10][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups within the molecule.[10][11]

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation patterns of the compounds.[12]

B. Biological and Pharmacological Properties

The this compound nucleus is a key structural motif in many biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[7][13][14]

-

Anticancer Activity: Many this compound derivatives have shown significant cytotoxic activity against various cancer cell lines.[7][13] For example, certain derivatives have exhibited IC₅₀ values in the low microgram per milliliter range against cell lines such as HCT-116, HepG-2, A-549, and MCF-7.[7]

-

Antimicrobial Activity: Several this compound derivatives have demonstrated potent antibacterial and antifungal properties.[7][13]

-

Anti-inflammatory and Antioxidant Activity: These compounds have also been investigated for their anti-inflammatory and antioxidant properties.[14][15][16]

-

Other Activities: Other reported biological activities include anticonvulsant, anticholinesterase, antituberculosis, and antidiabetic effects.[7][13]

The relationship between the structure of this compound derivatives and their biological activity is a key area of research, often explored through Structure-Activity Relationship (SAR) studies.

III. Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and evaluation of this compound derivatives.

A. General Procedure for Microwave-Assisted Synthesis of 2-Amino-4H-chromene Derivatives[9]

-

Reactant Mixture: In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (B47326) (1 mmol), α- or β-naphthol (1 mmol), and a catalyst such as FeTiO₃ (0.05 g).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 3-5 minutes.

-

Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Add ethanol (B145695) to dissolve the product. If a magnetic catalyst is used, separate it using an external magnet. Allow the ethanolic solution to cool, inducing crystallization of the product. The crude product can be further purified by recrystallization from ethanol.

B. General Procedure for Organocatalytic [4+2] Annulation for the Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes[18]

-

Reaction Setup: To a solution of a salicylaldehyde derivative (0.24 mmol) and 1,3-bisarylsulfonylpropene (0.2 mmol) in dry toluene (B28343) (2 mL), add piperidine (B6355638) (6.0 μL, 0.06 mmol) and p-TsOH (10.3 mg, 0.06 mmol).

-

Reaction Conditions: Stir the reaction mixture at 60 °C.

-

Monitoring and Purification: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, purify the reaction mixture by flash chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate (B1210297) = 8:1) to obtain the desired product.

A typical workflow for the biological screening of newly synthesized this compound derivatives is outlined below.

IV. Quantitative Data Summary

The following tables summarize quantitative data for representative this compound derivatives from the literature.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 2-Amino-4H-chromene Derivatives [9]

| Entry | Aldehyde | Naphthol | Catalyst | Method | Temperature (°C) | Time | Yield (%) |

| 1 | Benzaldehyde | α-Naphthol | FeTiO₃ | Microwave | 120 | 3-5 min | 95 |

| 2 | Benzaldehyde | α-Naphthol | FeTiO₃ | Conventional | Reflux | 4-6 h | 70 |

| 3 | 4-Cl-Benzaldehyde | β-Naphthol | FeTiO₃ | Microwave | 120 | 3-5 min | 92 |

| 4 | 4-Cl-Benzaldehyde | β-Naphthol | FeTiO₃ | Conventional | Reflux | 4-6 h | 65 |

Table 2: Anticancer Activity of Selected this compound Derivatives (IC₅₀ in µg/mL) [7]

| Compound | HCT-116 | HepG-2 | A-549 | MCF-7 |

| Derivative 1 | 5.2 | 7.8 | 11.8 | 2.1 |

| Derivative 2 | 2.9 | 4.5 | 6.3 | 0.86 |

| Doxorubicin (Std.) | 0.45 | 0.52 | 0.68 | 0.42 |

Table 3: Spectroscopic Data for a Representative 3-Sulfonyl-2-sulfonylmethyl-2H-chromene (Compound 3h) [17]

| Data Type | Description |

| ¹H NMR | δ 5.48 (dd, J = 12.0 Hz, 4.0 Hz, 1H), 3.63 (dd, J = 12.0 Hz, 12.0 Hz, 1H), 3.38 (dd, J = 12.0 Hz, 4.0 Hz, 1H) |

| Note | The signals correspond to the methine and methylene (B1212753) protons of the pyran ring. |

This guide provides a comprehensive overview of the synthesis and properties of this compound derivatives, intended to be a valuable resource for researchers and professionals in the field of drug development and materials science. The versatility in synthetic approaches and the diverse biological activities of these compounds underscore their continued importance in scientific research.

References

- 1. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Electrospray tandem mass spectrometry of 2H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2H/4H-Chromenes-A Versatile Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Architectural Blueprint of Bioactivity: An In-Depth Technical Guide to the Structure-Activity Relationship of 2H-Chromenes

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By dissecting the relationship between molecular architecture and biological function, this document aims to equip researchers with the foundational knowledge to navigate the chemical space of 2H-chromenes and design next-generation therapeutic agents.

Anticancer Activity of this compound Derivatives

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines. The SAR studies reveal that the anticancer potency is intricately linked to the substitution pattern on both the pyran and the fused benzene (B151609) rings.

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various this compound derivatives, providing a quantitative basis for SAR analysis. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound ID | Core Structure | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 2-Amino-4-aryl-4H-chromene | H | 4-Cl-Ph | CN | NH2 | MCF-7 (Breast) | 15.3 | [1] |

| 1b | 2-Amino-4-aryl-4H-chromene | H | 4-Br-Ph | CN | NH2 | K562 (Leukemia) | 10.6 | [1] |

| 1c | 2-Amino-4-aryl-4H-chromene | H | 4-F-Ph | CN | NH2 | A549 (Lung) | 17.5 | [1] |

| 2a | 3-Nitro-2-aryl-2H-chromene | H | 4-Br-Ph | NO2 | H | HepG2 (Liver) | 0.4 | [1] |

| 2b | 3-Nitro-2-aryl-2H-chromene | H | 4-Cl-Ph | NO2 | H | HCT-116 (Colon) | 0.2 | [1] |

| 2c | 3-Nitro-2-aryl-2H-chromene | H | 4-MeO-Ph | NO2 | H | MCF-7 (Breast) | 0.6 | [1] |

| 3a | Spiro[chromene-2,4'-piperidine] | 7-Cl | - | - | - | 5-HT2C Receptor Agonist | 0.1215 | |

| 4a | This compound-furo-chromene | 4'-methoxyphenyl | - | - | - | hCA IX | 0.53 | [2] |

| 4b | This compound-furo-chromene | 4'-methylphenyl | - | - | - | hCA XII | 2.52 | [2] |

Key SAR Insights for Anticancer Activity:

-

Position 2: Substitution at the 2-position with aryl groups, particularly those bearing electron-withdrawing groups like halogens, often enhances cytotoxic activity.

-

Position 3: The presence of a cyano or nitro group at the 3-position is a common feature in many potent anticancer chromenes.

-

Position 4: The nature of the substituent at the 4-position significantly influences activity. Aryl groups are frequently employed, with their substitution pattern modulating potency.

-

Fused Benzene Ring: Substitution on the benzene ring, such as with halogens or methoxy (B1213986) groups, can fine-tune the electronic and lipophilic properties of the molecule, thereby impacting its interaction with biological targets.

Mechanism of Action: HIF-1 Pathway Inhibition

Several anticancer this compound derivatives exert their effect by inhibiting the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. HIF-1 is a transcription factor that plays a crucial role in tumor progression and angiogenesis by enabling cancer cells to adapt to hypoxic environments.[3][4]

Antimicrobial Activity of this compound Derivatives

The this compound scaffold is also a fertile ground for the development of novel antimicrobial agents, with derivatives showing activity against a range of pathogenic bacteria and fungi.

Quantitative SAR Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table presents MIC values for various this compound derivatives.

| Compound ID | Core Structure | R1 | R2 | R3 | R4 | Microorganism | MIC (µg/mL) | Reference |

| 5a | 3-Nitro-2-aryl-2H-chromene | 6-Br, 8-Cl | 4-Br-Ph | NO2 | H | S. aureus | 4 | [5] |

| 5b | 3-Nitro-2-aryl-2H-chromene | 6-Br, 8-Cl | 4-Br-Ph | NO2 | H | S. epidermidis | 1-4 | [5] |

| 6a | This compound-3-carboxamide | H | H | CONH2 | H | B. cereus | 62 | [6] |

| 6b | This compound-3-carboxamide | 6-Cl | H | CONH2 | H | P. aeruginosa | 31 | [6] |

| 6c | This compound-3-carboxamide | 8-Me | H | CONH2 | H | K. pneumoniae | 16 | [6] |

| 7a | Furochromone derivative | - | - | - | - | C. albicans | 1-4 | [7] |

Key SAR Insights for Antimicrobial Activity:

-

Halogenation: The introduction of multiple halogen atoms on the benzene ring, as seen in tri-halogenated 3-nitro-2H-chromenes, significantly enhances antibacterial activity against multidrug-resistant strains.[5]

-

Amide Functionality: The presence of a carboxamide group at the 3-position can confer potent antibacterial properties, with the substitution pattern on the chromene core influencing the spectrum of activity.[6]

-

Lipophilicity: Modifications that increase the lipophilicity of the molecule can improve its ability to penetrate microbial cell membranes, a key factor for antimicrobial efficacy.

Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is implicated in a multitude of diseases. This compound derivatives have been investigated as potential anti-inflammatory agents, often by targeting key signaling pathways involved in the inflammatory response.

Quantitative SAR Data: Anti-inflammatory Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of this compound derivatives against inflammatory targets or cellular responses.

| Compound ID | Core Structure | R1 | R2 | R3 | Target/Assay | IC50 (nM) | Reference |

| 8a | 2-Trifluoromethyl-2H-chromene | 6-F | 3-(4-MeO-Ph) | 2-(2-(thiophen-3-yl)ethoxy) | COX-2 Inhibition | 70.7 | [8] |

| 9a | 3-Nitro-2-(trifluoromethyl)-2H-chromene | 6-ethynyl | - | - | P2Y6 Receptor Antagonism | ~1000 | [9] |

| 10a | Furochromene | 8-iso-propyl | - | - | Mast Cell Degranulation | - | [4] |

Key SAR Insights for Anti-inflammatory Activity:

-

Fluorination: The presence of fluorine atoms, as in 2-trifluoromethyl-2H-chromenes, can lead to potent inhibitory activity against enzymes like COX-2.[8]

-

Receptor Antagonism: Modifications on the chromene scaffold can yield compounds that act as antagonists for receptors involved in inflammatory signaling, such as the P2Y6 receptor.[9]

-

Inhibition of Mediator Release: Certain substitution patterns can lead to the inhibition of the release of inflammatory mediators from immune cells like mast cells.[4]

Mechanism of Action: TLR4/MAPK Pathway Inhibition

A plausible mechanism for the anti-inflammatory action of some this compound derivatives is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently downregulates the mitogen-activated protein kinase (MAPK) cascade. This pathway is critical in the production of pro-inflammatory cytokines.[10]

Experimental Protocols

General Synthesis of 2-Amino-4H-chromene Derivatives (One-Pot, Three-Component Reaction)

This protocol describes a common and efficient method for the synthesis of a 2-amino-4H-chromene library.

Materials:

-

Substituted aldehyde (1 mmol)

-

Malononitrile (B47326) (1 mmol)

-

A phenol (B47542) or naphthol derivative (e.g., resorcinol, 2-naphthol) (1 mmol)

-

Catalyst (e.g., piperidine, ammonium (B1175870) acetate) (catalytic amount)

-

Solvent (e.g., ethanol (B145695), water)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

To a round-bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), the phenol/naphthol derivative (1 mmol), and the catalyst in the chosen solvent.

-

Stir the reaction mixture at room temperature or heat under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration. If not, the product may be precipitated by adding cold water.

-

Wash the crude product with a suitable solvent (e.g., cold ethanol or water) to remove impurities.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure 2-amino-4H-chromene derivative.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

96-well microtiter plates

-

This compound test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the this compound derivatives against various microorganisms.[3]

Materials:

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

This compound test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Preparation of Antimicrobial Dilutions: In a 96-well plate, perform a serial two-fold dilution of the test compounds in the broth medium to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

General Workflow for a this compound SAR Study

The rational design and development of novel this compound-based therapeutic agents typically follows a structured and iterative workflow.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. researchgate.net [researchgate.net]

- 3. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 4. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 7. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The Pharmacological Landscape of 2H-Chromene Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold, a prominent heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent pharmacological activities exhibited by its derivatives. These compounds have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This guide provides a comprehensive overview of the pharmacological profiles of this compound analogs, detailing their biological activities with quantitative data, outlining key experimental protocols for their evaluation, and illustrating the underlying signaling pathways.

Biological Activities of this compound Analogs

This compound derivatives have been extensively investigated for a variety of therapeutic applications. The following sections summarize their key pharmacological activities, with quantitative data presented for comparative analysis.

Anticancer Activity

A significant body of research has highlighted the potential of this compound analogs as anticancer agents.[1][2] These compounds have been shown to exert cytotoxic effects against a range of human cancer cell lines.[1][2] The mechanism of action for some of these analogs involves the induction of apoptosis through interaction with tubulin at the colchicine (B1669291) binding site, leading to the obstruction of tubulin polymerization, G2/M cell-cycle arrest, and subsequent caspase-dependent apoptosis.[1]

Table 1: Anticancer Activity of Selected this compound Analogs

| Compound/Analog | Cancer Cell Line(s) | IC50 Value | Reference |

| 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivatives (Compound 1) | Six human tumor cell lines | < 1 µM | [1] |

| Flavanones incorporated with chromenes (Compound 61) | HCT-116, HepG-2, A-549, and MCF-7 | 1.08–2.42 µg/mL | [1][2] |

| Novel heterocyclic incorporated 4H-benzo[h]chromenes (Compounds 59 & 60) | Various targeted cancer cell lines | 0.7 to 3.0 µg/mL and 0.8 to 1.4 µg/mL, respectively | [1][2] |

| Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-ones (Compound 58) | MCF-7 | 0.86 µg/mL | [1][2] |

| Isoxazole and 2-(1,2,3-triazolylmethoxy) functionalized 2H-chromenes (Compound 5) | Four different targeted human cancer cells | < 20 µM | [2] |

| 8-imino-2-oxo-2H,8H-pyrano[2,3-f]chromene analog (Compound 30) | - | AChE inhibition (IC50 = 13±1.4 nM) | [3] |

| Oxime-based chromene derivatives (6i and 6j) | A549, MCF-7 (6i) and MCF-7 (6j) | Not specified | [4] |

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated notable anti-inflammatory properties. For instance, a series of 2-trifluoromethyl-2H-chromene ethers have been identified as novel COX-2 inhibitors with low ulcerogenicity.[5] One analog, E25, was found to significantly suppress the LPS-induced release of NO and PGE2, the expression of COX-2 and iNOS, and the activation of the NF-κB pathway.[5]

Table 2: Anti-inflammatory Activity of Selected this compound Analogs

| Compound/Analog | Assay | IC50/Effective Concentration | Reference |

| 6-fluoro-3-(4-methoxyphenyl)-2-(2-(thiophen-3-yl)ethoxy)-2-(trifluoromethyl)-2H-chromene (E25) | Human recombinant COX-2 inhibition | 70.7 ± 4.7 nM | [5] |

| 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates (5g, 5i, 5k-l) | TNF-α inhibition (in vitro) | 1.108 ± 0.002, 0.423 ± 0.022, 0.047 ± 0.001, 0.070 ± 0.002 µM | [6] |

| 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates (8f) | TNF-α inhibition (in vitro) | 0.142 ± 0.001 µM | [6] |

Antimicrobial Activity

The this compound scaffold has also served as a basis for the development of potent antimicrobial agents.[1][2]

Table 3: Antimicrobial Activity of Selected this compound Analogs

| Compound/Analog | Organism(s) | MIC/Zone of Inhibition | Reference |

| H-ch and 4H-benzo[h]chromenes (Compounds 73a & 73b) | Gram-positive bacteria and fungi | MIC: 0.007 to 0.49 µg/mL; Zone of inhibition: 18 to 30 mm | [1][2] |

| H-ch and 4H-benzo[h]chromenes (Compounds 74a & 74b) | Gram-positive bacteria and fungi | Zone of inhibition: 10–23 mm | [1][2] |

Neuroprotective and Other Activities

This compound derivatives have also been explored for their potential in treating neurodegenerative diseases like Alzheimer's.[3][7] Some analogs have been identified as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and BACE1.[7] Additionally, various other biological activities have been reported for this compound analogs, including anticonvulsant, anticholinesterase, antituberculosis, and antidiabetic activities.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

-

96-well microplate

-

Test this compound analogs

-

Human cancer cell lines

-

Culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

-

Phosphate-buffered saline (PBS)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.

-

MTT Addition: After the incubation period, add 10-25 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][10] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[9]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 50-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[1][10] The plate can be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used to reduce background.[8]

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from a dose-response curve.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12]

Materials:

-

96-well microtiter plates

-

Test this compound analogs

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile saline or PBS

-

Incubator

Protocol:

-

Compound Preparation: Prepare a stock solution of the this compound analog in a suitable solvent and then prepare serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[12] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the this compound analog at which there is no visible growth (turbidity) of the microorganism.

In Vitro Anti-inflammatory Assay: TNF-α Inhibition

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages.[13]

Materials:

-

RAW 264.7 macrophage-like cells

-

96-well cell culture plates

-

Culture medium

-

Lipopolysaccharide (LPS)

-

Test this compound analogs

-

TNF-α ELISA kit

Protocol:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the this compound analogs for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of TNF-α.[13] Include an unstimulated control group (no LPS) and a vehicle control group (LPS + vehicle).

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours).

-

Supernatant Collection: After incubation, collect the cell culture supernatants from each well.

-

TNF-α Quantification: Quantify the amount of TNF-α in the collected supernatants using a commercial TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound analogs stem from their ability to modulate various cellular signaling pathways.

Anticancer Mechanisms: Tubulin Polymerization Inhibition and Apoptosis

As previously mentioned, a key anticancer mechanism for some chromene analogs is the disruption of microtubule dynamics. By binding to tubulin, these compounds inhibit its polymerization, which is crucial for the formation of the mitotic spindle during cell division.[1][14] This disruption leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers the intrinsic pathway of apoptosis.[1] This pathway involves the activation of a cascade of caspases, which are proteases that execute programmed cell death.[15]

Caption: Tubulin Polymerization Inhibition Pathway by this compound Analogs.

Anti-inflammatory Mechanism: NF-κB Signaling Pathway Inhibition

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation.[5][16] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. Inflammatory stimuli, such as LPS, lead to the activation of the IKK complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α.[5] Some this compound analogs exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[5]

Caption: Inhibition of the NF-κB Signaling Pathway by this compound Analogs.

Experimental Workflow for Pharmacological Profiling

The comprehensive evaluation of a novel this compound analog involves a multi-step process, from initial synthesis to in vivo efficacy studies.

Caption: General Experimental Workflow for Pharmacological Profiling.

This guide provides a foundational understanding of the pharmacological profiles of this compound analogs. The versatility of this scaffold, coupled with the potential for diverse functionalization, continues to make it an attractive starting point for the development of novel therapeutic agents. Further research into their mechanisms of action and structure-activity relationships will undoubtedly unveil new opportunities for drug discovery.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchhub.com [researchhub.com]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT Assay [protocols.io]

- 11. apec.org [apec.org]

- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 15. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel 2H-Chromene Based Therapeutic Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold, a prominent heterocyclic motif found in a variety of natural products, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery and development of novel this compound-based therapeutic agents, with a focus on quantitative biological data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Therapeutic Potential and Biological Activities

This compound derivatives have shown significant promise in various therapeutic areas. Their versatility stems from the numerous possibilities for substitution on the chromene ring, allowing for the fine-tuning of their biological activity and pharmacokinetic properties.[1][2] The primary areas of investigation include oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A substantial body of research has highlighted the potent cytotoxic effects of this compound derivatives against a wide range of human cancer cell lines. These compounds have been shown to induce apoptosis, inhibit key enzymes involved in cancer progression, and disrupt tumor vasculature.[3][4]

Table 1: Anticancer Activity of Selected this compound Derivatives (IC₅₀ values)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene (4l) | MCF-7 (Breast) | 0.2 | [5] |

| 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene | HCT116 (Colon) | 0.05 | [4] |

| 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene | HepG2 (Liver) | 0.055 | [4] |

| 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene | T47D (Breast) | 0.06 | [4] |

| This compound derivative with sulfonamide moiety (Compound 7) | T47D (Breast) | 8.8 | |

| Doxorubicin (Reference Drug) | T47D (Breast) | 9.8 | [2] |

| Flavanone-chromene hybrid (Compound 61) | HCT-116 (Colon) | 1.08 µg/mL | |

| Flavanone-chromene hybrid (Compound 61) | HepG-2 (Liver) | 2.42 µg/mL | [3] |

| Benzo[h]chromene (Compound 62) | Various | 0.9 µg/mL | [3] |

| Benzo[h]chromene (Compound 63) | Various | 0.8–1.1 µg/mL | [3] |

Antimicrobial Activity

Certain this compound derivatives have exhibited significant activity against various pathogenic bacteria and fungi.[6] Their mechanism of action in microbes is still under investigation but is a promising area for the development of new anti-infective agents.

Table 2: Antimicrobial Activity of Selected this compound Derivatives (MIC values)

| Compound/Derivative | Microorganism | MIC (mg/mL) | Reference |

| Compound 3a | Bacillus cereus | 0.062 | [6] |

| Compound 3c | Bacillus cereus | 0.062 | [6] |

| Compound 4c | Bacillus cereus | 0.062 | [6] |

| Streptomycin (Reference Drug) | Bacillus cereus | 0.125 | [6] |

| Compound 3a | Clostridium sporogenes | 0.031 | [6] |

| Compound 4d | Clostridium sporogenes | 0.031 | [6] |

| Streptomycin (Reference Drug) | Clostridium sporogenes | 0.031 | [6] |

| Compound 4a | Pseudomonas aeruginosa | 0.031 | [6] |

| Compound 4b | Candida albicans | <0.016 | [6] |

| Compound 4b | Aspergillus niger | 0.016 | [6] |

| Nystatin (Reference Drug) | Aspergillus niger | 0.031 | [6] |

Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through various mechanisms of action, including the inhibition of crucial signaling pathways and the induction of programmed cell death.

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Pathway

Hypoxia is a common feature of solid tumors and contributes to tumor progression and resistance to therapy. The transcription factor HIF-1 plays a central role in the cellular response to hypoxia. Some 2,2-dimethyl-2H-chromene derivatives have been identified as inhibitors of the HIF-1 pathway, thereby suppressing tumor growth.[7] Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[8][9][10] this compound-based inhibitors can disrupt this process, preventing tumor adaptation to the hypoxic microenvironment.

Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[11][12] In postmenopausal women, peripheral aromatization is the main source of estrogen, which can promote the growth of hormone-receptor-positive breast cancer. Some this compound derivatives have been shown to be potent aromatase inhibitors, making them attractive candidates for the treatment of estrogen-dependent breast cancer.[2] By blocking the active site of aromatase, these compounds prevent the conversion of androstenedione (B190577) and testosterone (B1683101) to estrone (B1671321) and estradiol, respectively, thereby reducing the levels of circulating estrogens.[1][13]

References

- 1. researchgate.net [researchgate.net]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dlsu.edu.ph [dlsu.edu.ph]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

2H-chromene as a privileged scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2H-chromene core, a heterocyclic motif consisting of a benzene (B151609) ring fused to a pyran ring, has garnered significant attention in medicinal chemistry. Its prevalence in a wide array of natural products and synthetic compounds with diverse biological activities has established it as a "privileged scaffold." This designation highlights the ability of the this compound framework to serve as a versatile template for the design of novel therapeutic agents targeting a range of diseases. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities with quantitative data, experimental protocols, and mechanisms of action.

Biological Activities of this compound Derivatives

This compound derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the chromene ring allows for substitutions at various positions, leading to a wide range of biological activities.

Anticancer Activity

A significant number of this compound derivatives have been reported to exhibit potent cytotoxic effects against various cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[2][3]

Table 1: Anticancer Activity of Representative this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 2-Amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene | HepG2 (Liver) | 0.055 | - | - | [1] |

| T47D (Breast) | 0.060 | - | - | [1] | |

| HCT116 (Colon) | 0.050 | - | - | [1] | |

| 6-Bromo-2-amino-4-(nitroalkyl)-4H-chromene (7e) | MDA-MB-231 (Breast) | 3.46 | Etoposide | >30 | [4] |

| MCF-7 (Breast) | 18.76 | Etoposide | >30 | [4] | |

| T47D (Breast) | 6.21 | Etoposide | >30 | [4] | |

| 6-Bromo-2-amino-4-(nitroalkyl)-4H-chromene (7f) | MDA-MB-231 (Breast) | 10.23 | Etoposide | >30 | [4] |

| MCF-7 (Breast) | 7.84 | Etoposide | >30 | [4] | |

| T47D (Breast) | 4.11 | Etoposide | >30 | [4] | |

| Sargachromanol E | HL-60 (Leukemia) | Not specified | - | - | [3] |

| Oxime derivative 6i | A549 (Lung) | Not specified | - | - | [5] |

| MCF-7 (Breast) | Not specified | - | - | [5] | |

| Oxime derivative 6j | MCF-7 (Breast) | Not specified | - | - | [5] |

Antimicrobial Activity

The this compound scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][7]

Table 2: Antimicrobial Activity of Representative this compound Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

| This compound-3-carboxamide (3a) | Bacillus cereus | 62 | Streptomycin | 125 | [6] |

| This compound-3-carboxamide (3c) | Bacillus cereus | 62 | Streptomycin | 125 | [6] |

| This compound-3-carboxamide (4c) | Bacillus cereus | 62 | Streptomycin | 125 | [6] |

| 3-Nitro-2H-chromene derivative (5s) | S. aureus (MRSA) | 4 | - | - | [7] |

| S. epidermidis | 1-4 | - | - | [7] | |

| Mono-halogenated nitrochromenes | Staphylococcal strains | 8-32 | - | - | [7] |

| Tri-halogenated 3-nitro-2H-chromenes | Staphylococcal strains | 1-8 | - | - | [7] |

Anti-inflammatory Activity

Certain this compound derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes such as cyclooxygenase-2 (COX-2).[8][9]

Table 3: Anti-inflammatory Activity of Representative this compound Derivatives

| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 3-(Benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d) | COX-2 Inhibition | 0.07 | Celecoxib | 0.06 | [8] |

| 2-Phenyl-4H-chromen-4-one derivative (8) | NO production in LPS-stimulated RAW264.7 cells | Not specified | - | - | [1][9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays used to evaluate their activity.

Synthesis of 2-Amino-4-aryl-4H-chromene Derivatives

This protocol describes a general one-pot, three-component synthesis of 2-amino-4-aryl-4H-chromene derivatives.[10][11]

Materials:

-

Substituted salicylaldehyde (B1680747) (1 mmol)

-

Malononitrile (B47326) (1 mmol)

-

Substituted aromatic aldehyde (1 mmol)

-

Piperidine (B6355638) (catalyst, 0.1 mmol)

-

Ethanol (B145695) (solvent, 10 mL)

Procedure:

-

A mixture of the substituted salicylaldehyde (1 mmol), malononitrile (1 mmol), substituted aromatic aldehyde (1 mmol), and piperidine (0.1 mmol) in ethanol (10 mL) is stirred at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solid product is collected by filtration.

-

The crude product is washed with cold ethanol and dried.

-

If necessary, the product can be further purified by recrystallization from ethanol.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilization)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Agar (B569324) Well Diffusion Method

The agar well diffusion method is used to assess the antimicrobial activity of a compound.[16][17][18][19]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile Petri dishes

-

This compound derivatives (dissolved in a suitable solvent)

-

Sterile cork borer

-

Incubator

Procedure:

-

Prepare the agar medium and pour it into sterile Petri dishes.

-

Once the agar has solidified, inoculate the surface with the test microorganism.

-

Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the this compound derivative solution at different concentrations into the wells.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Measure the diameter of the zone of inhibition around each well. The minimum inhibitory concentration (MIC) is the lowest concentration that inhibits visible growth.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives stem from their ability to modulate various cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer.[20] Some this compound derivatives have been shown to inhibit this pathway, leading to their anti-inflammatory and anticancer effects.

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound derivatives.

Inhibition of COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. Inhibition of COX-2 is a key mechanism for the anti-inflammatory effects of many drugs, including some this compound derivatives.[7][16][21]

Caption: Inhibition of the COX-2 signaling pathway by this compound derivatives.

Induction of Apoptosis via Caspase Activation

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer this compound derivatives induce apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program.[22][23][24]

References

- 1. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. researchgate.net [researchgate.net]

- 17. botanyjournals.com [botanyjournals.com]

- 18. hereditybio.in [hereditybio.in]

- 19. m.youtube.com [m.youtube.com]

- 20. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - Institut de Salut Global de Barcelona [isglobal.scimarina.org]

- 21. researchgate.net [researchgate.net]

- 22. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]

- 23. researchgate.net [researchgate.net]

- 24. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

A Technical Guide to the Isolation and Characterization of 2H-Chromenes from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies for isolating and characterizing 2H-chromenes from natural sources. These heterocyclic compounds, found in a variety of plant species, are of significant interest due to their diverse biological activities. This document outlines detailed experimental protocols, presents quantitative data for key compounds, and illustrates the general workflow from natural source to purified compound.

Introduction to 2H-Chromenes

2H-Chromenes, also known as 2H-1-benzopyrans, are a class of oxygen-containing heterocyclic compounds. Their scaffold is a key structural component in numerous natural products, including alkaloids, flavonoids, and tocopherols.[1] Naturally occurring 2H-chromenes have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them promising candidates for drug discovery and development. A notable example is the precocene class of 2H-chromenes, such as precocene I and II isolated from plants of the Asteraceae family, which are known for their insecticidal properties.[2][3]

Isolation of 2H-Chromenes from Natural Sources

The isolation of 2H-chromenes from plant material typically involves a multi-step process encompassing extraction, fractionation, and purification. The following sections detail a general yet comprehensive approach.

Plant Material and Extraction

The choice of solvent is critical for the efficient extraction of bioactive compounds.[4] For 2H-chromenes, which are generally non-polar to moderately polar, solvents like ethanol (B145695), methanol (B129727), hexane, and ethyl acetate (B1210297) are commonly employed.[2][5]

Experimental Protocol: Solvent Extraction of Ageratum conyzoides

-

Preparation of Plant Material: Air-dry the aerial parts (leaves and stems) of Ageratum conyzoides at room temperature until a constant weight is achieved. Grind the dried plant material into a coarse powder.

-

Maceration: Soak the powdered plant material in 70% ethanol in a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 72 hours with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

Solvent-Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane and ethyl acetate. This will yield an n-hexane fraction, an ethyl acetate fraction, and a residual aqueous fraction. The 2H-chromenes are typically concentrated in the less polar n-hexane and ethyl acetate fractions.

Purification by Column Chromatography

Column chromatography is a fundamental technique for the separation of individual compounds from a complex mixture.[6][7] For 2H-chromenes, silica (B1680970) gel is a commonly used stationary phase, with a mobile phase consisting of a gradient of non-polar and polar solvents.[8][9]

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel 60 (70-230 mesh) in n-hexane and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

-

Sample Loading: Dissolve the dried n-hexane or ethyl acetate fraction in a minimal amount of the initial mobile phase (e.g., 100% n-hexane). Load the sample solution carefully onto the top of the column.

-

Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate. A typical gradient could be from 100% n-hexane to a 1:1 mixture of n-hexane and ethyl acetate.

-

Fraction Collection: Collect the eluate in fractions of equal volume.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pooling and Concentration: Combine the fractions containing the purified 2H-chromene and concentrate them using a rotary evaporator.

Final Purification by Recrystallization

Recrystallization can be employed as a final purification step to obtain highly pure crystalline compounds.

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the semi-purified this compound in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol-water).

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the crystals in a desiccator or a vacuum oven.[8]

Characterization of 2H-Chromenes

The structural elucidation of isolated 2H-chromenes is achieved through a combination of spectroscopic techniques.

Spectroscopic Methods

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the chromene chromophore.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as C=C, C-O, and O-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity between atoms.[10][11][12]

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Experimental Workflow for Isolation and Characterization

Quantitative Data of Isolated 2H-Chromenes

The following tables summarize quantitative data for representative 2H-chromenes isolated from natural sources.

Table 1: Yields of Precocene I and II from Ageratum conyzoides

| Compound | Plant Part | Extraction Method | Yield (%) | Reference |

| Precocene I | Aerial parts | Hydrodistillation | 0.0004 - 0.072 | [13] |

| Precocene II | Aerial parts | Hydrodistillation | 0.001 - 0.035 | [13] |

| Precocene II | Leaves | Maceration (70% limonene) | 7.70 ± 0.80 | [14] |

Table 2: Spectroscopic Data for 2,2-dimethylchromene 7-methoxy-6-O-β-D-glucopyranoside isolated from Ageratum conyzoides [15][16][17]

| Data Type | Values |

| ¹H NMR (500 MHz, CDCl₃, δ ppm) | 5.53 (1H, d, J = 9.8 Hz, H-3), 6.26 (1H, d, J = 9.8 Hz, H-4), 6.88 (1H, s, H-5), 6.43 (1H, s, H-8), 1.36 (3H, s, CH₃), 1.37 (3H, s, CH₃), 4.73 (1H, d, J = 7.8 Hz, H-1'), 3.42-3.44 (2H, m, H-2', 5'), 3.34-3.46 (2H, m, H-3', 4'), 3.86 (1H, d, J = 12.0 Hz, H-6'a), 3.68 (1H, dd, J = 12.0, 5.0 Hz, H-6'b), 3.80 (3H, s, -OCH₃) |

| ¹³C NMR (125 MHz, CDCl₃, δ ppm) | 77.2 (s, C-2), 130.8 (d, C-3), 123.0 (d, C-4), 115.2 (s, C-4a), 117.3 (d, C-5), 141.8 (s, C-6), 151.8 (s, C-7), 102.4 (d, C-8), 150.4 (s, C-8a), 28.0 (q, C-9), 27.9 (q, C-10), 104.0 (d, C-1'), 75.0 (d, C-2'), 78.1 (d, C-3'), 71.4 (d, C-4'), 77.8 (d, C-5'), 62.5 (t, C-6'), 56.7 (q, -OCH₃ at C-7) |

| HR-ESI-MS m/z | 393.1529 [M+Na]⁺ (Calculated for C₁₉H₂₆O₈Na, 393.1525) |

| UV λmax (MeOH) nm (log ε) | 195.40 (4.15), 220.40 (4.35), 275.40 (3.65), 316.80 (3.77) |

| IR (KBr) νmax cm⁻¹ | 3424, 2925, 1618, 1505, 1071 |

Table 3: Spectroscopic Data for Precocene II isolated from Ageratum conyzoides [18]

| Data Type | Values |

| ¹H NMR (CDCl₃, δ ppm) | 6.51 (s, 1H, H-5), 6.21 (s, 1H, H-8), 6.20 (d, 1H, J=9.8 Hz, H-4), 5.46 (d, 1H, J=9.8 Hz, H-3), 3.82 (s, 6H, 2 x OCH₃), 1.43 (s, 6H, 2 x CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | 148.8 (C-7), 143.5 (C-6), 140.2 (C-8a), 130.5 (C-4), 121.3 (C-3), 112.9 (C-4a), 102.7 (C-5), 98.1 (C-8), 77.2 (C-2), 56.1 (OCH₃), 55.9 (OCH₃), 28.1 (2 x CH₃) |

| MS m/z | 220 [M]⁺ |

Conclusion

The isolation and characterization of 2H-chromenes from natural sources is a systematic process that combines classical phytochemical techniques with modern spectroscopic methods. This guide provides a foundational framework for researchers to develop and optimize protocols for the discovery of novel 2H-chromenes. The detailed methodologies and compiled data serve as a valuable resource for scientists and professionals in the field of natural product chemistry and drug development. Further research into the diverse flora will undoubtedly lead to the discovery of new 2H-chromenes with potent biological activities.

References

- 1. Chapter - Naturally Occurring Chromene Containing Molecules and their Isolation Protocols | Bentham Science [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. web.uvic.ca [web.uvic.ca]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tmrjournals.com [tmrjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. A new chromene isolated from Ageratum conyzoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Architecture of Nature: An In-depth Technical Guide to the Biosynthetic Pathways of Natural 2H-Chromene Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products containing the 2H-chromene scaffold represent a diverse and significant class of secondary metabolites with a wide array of biological activities. These compounds, found in various plant species, fungi, and bacteria, have garnered considerable interest in the fields of pharmacology and drug discovery due to their potential as therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathways of two prominent examples of natural this compound molecules: Cannabichromene (B1668259) (CBC), a well-characterized cannabinoid from Cannabis sativa, and the precocenes, insect anti-juvenile hormones isolated from Ageratum houstonianum.

This document will delve into the enzymatic machinery, precursor molecules, and reaction mechanisms that govern the formation of these intricate structures. Detailed experimental protocols for key biosynthetic steps, quantitative data, and pathway visualizations are provided to serve as a valuable resource for researchers and professionals in natural product synthesis and drug development.

I. The Biosynthetic Pathway of Cannabichromene (CBC)

Cannabichromene (CBC) is a non-psychoactive phytocannabinoid that, along with Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), is one of the most abundant cannabinoids in Cannabis sativa. The biosynthesis of CBC proceeds through a series of enzymatic reactions that converge on the formation of its immediate precursor, cannabichromenic acid (CBCA).

Precursor Biosynthesis

The biosynthesis of CBCA begins with the convergence of two distinct pathways: the polyketide pathway, which provides the olivetolic acid core, and the methylerythritol phosphate (B84403) (MEP) pathway, which generates the geranyl pyrophosphate (GPP) moiety.

-

Olivetolic Acid Synthesis: Hexanoyl-CoA, derived from fatty acid metabolism, serves as the starter unit for a type III polyketide synthase, olivetolic acid synthase (OAS), which catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to produce olivetolic acid.[1]

-

Geranyl Pyrophosphate (GPP) Synthesis: The MEP pathway, localized in the plastids, synthesizes the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). GPP synthase then catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the ten-carbon monoterpene, GPP.

Formation of Cannabigerolic Acid (CBGA)

The first committed step in cannabinoid biosynthesis is the prenylation of olivetolic acid with GPP. This reaction is catalyzed by an aromatic prenyltransferase, geranylpyrophosphate:olivetolate geranyltransferase (GOT), to yield cannabigerolic acid (CBGA), the central precursor for all major cannabinoids.[1]

Cyclization to Cannabichromenic Acid (CBCA)

The final enzymatic step in the formation of the this compound ring of CBCA is the oxidative cyclization of CBGA. This reaction is catalyzed by the flavin-dependent enzyme, cannabichromenic acid synthase (CBCAS) .[2] CBCAS facilitates an intramolecular cyclization of the geranyl moiety of CBGA, forming the characteristic pyran ring of the chromene structure.[3]

Decarboxylation to Cannabichromene (CBC)

The acidic form, CBCA, is the predominant form in the plant. Non-enzymatic decarboxylation, typically induced by heat or light, removes the carboxyl group to yield the neutral and more stable cannabichromene (CBC).

Signaling Pathway Diagram

Quantitative Data

| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Product(s) | Reference(s) |

| Olivetolic Acid Synthase (OAS) | Hexanoyl-CoA, Malonyl-CoA | - | - | ~7.0 | - | Olivetolic Acid | [1] |

| CBCAS | Cannabigerolic Acid (CBGA) | 23 | - | 5.0 | 37 | CBCA | [2][3] |

| CBCAS | Cannabinerolic Acid | 33 | - | 5.0 | 37 | CBCA | [3] |

Experimental Protocols

This protocol is adapted from methodologies described for cannabinoid synthases.[4]

-

Enzyme Source: Purified recombinant CBCAS expressed in Pichia pastoris or other suitable heterologous systems.

-

Reaction Buffer: 50 mM sodium citrate (B86180) buffer, pH 5.0.

-

Substrate Solution: Prepare a stock solution of cannabigerolic acid (CBGA) in ethanol (B145695) or DMSO.

-

Assay Mixture (Total Volume: 200 µL):

-

180 µL of Reaction Buffer

-

10 µL of CBGA stock solution (final concentration: 50-200 µM)

-

10 µL of purified CBCAS enzyme solution (protein concentration to be optimized)

-

-

Reaction Incubation:

-

Pre-warm the reaction buffer and enzyme solution to 37°C.

-

Initiate the reaction by adding the CBGA substrate.

-

Incubate the mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding 200 µL of ice-cold methanol.

-

Vortex briefly and centrifuge at high speed to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Product Analysis:

-

Analyze the reaction products by reverse-phase HPLC with UV detection (e.g., at 228 nm).

-

Use authentic standards of CBGA and CBCA for peak identification and quantification.

-

This generalized protocol is based on common yeast expression methodologies.[1][5]

-

Gene Synthesis and Codon Optimization: Synthesize the coding sequence of C. sativa CBCAS, codon-optimized for expression in S. cerevisiae.

-

Vector Construction:

-

Clone the optimized CBCAS gene into a yeast expression vector (e.g., pESC-URA) under the control of a strong, inducible promoter (e.g., GAL1).

-

The vector should also contain a selectable marker (e.g., URA3).

-

-

Yeast Transformation:

-

Transform a suitable S. cerevisiae strain (e.g., W303) with the expression plasmid using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

-

Select for transformants on synthetic complete medium lacking uracil (B121893) (SC-Ura).

-

-

Protein Expression:

-

Grow a starter culture of the transformed yeast in SC-Ura medium with 2% glucose.

-

Inoculate a larger volume of SC-Ura medium containing 2% galactose (to induce expression) with the starter culture.

-

Incubate at 30°C with shaking for 48-72 hours.

-

-

Cell Lysis and Protein Purification (for in vitro assays):

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors).

-

Lyse the cells using glass beads or a French press.

-

Clarify the lysate by centrifugation.

-

If the CBCAS is tagged (e.g., with a His-tag), purify the protein using affinity chromatography (e.g., Ni-NTA resin).

-

-

Whole-Cell Bioconversion:

-

For in vivo production of CBCA, the engineered yeast strain can be cultured in the presence of exogenously supplied CBGA.

-

Alternatively, the entire biosynthetic pathway for CBGA can be co-expressed in the yeast strain to enable de novo production of CBCA from simple carbon sources.[5]

-

II. The Biosynthetic Pathway of Precocenes

Precocenes I and II are 2,2-dimethyl-2H-chromenes isolated from the plant Ageratum houstonianum. They are known for their anti-juvenile hormone activity in insects, which is attributed to their metabolism by insect cytochrome P450 enzymes into cytotoxic epoxides.[6] The biosynthetic pathway of precocenes in A. houstonianum is not yet fully elucidated. However, based on their chemical structure and general principles of plant secondary metabolism, a putative pathway can be proposed.

Putative Precursor Biosynthesis

The precocene structure is likely derived from a phenolic precursor and an isoprenoid precursor.

-

Phenolic Precursor: The methoxy-substituted benzene (B151609) ring of precocenes is likely derived from the shikimate pathway, a common route to aromatic compounds in plants. A plausible precursor is a methoxy-substituted hydroquinone (B1673460) or resorcinol (B1680541) derivative.

-

Isoprenoid Precursor: The 2,2-dimethyl-2H-pyran ring is characteristic of a C5 isoprenoid unit, dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (MEP) pathway.

Putative Pathway for this compound Ring Formation

The formation of the chromene ring is hypothesized to proceed through the following steps:

-